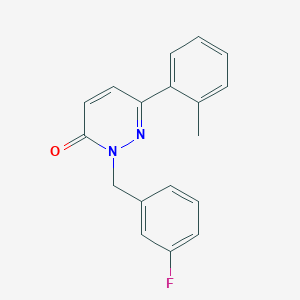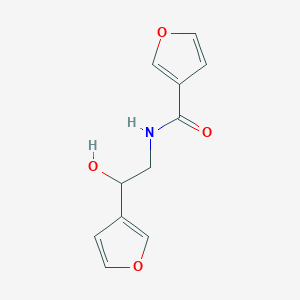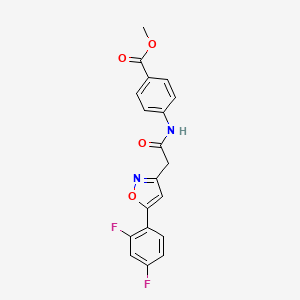
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the pyridazine family and has a unique structure that allows for the modulation of various biological pathways.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. The compound has been studied for its potential use in treating cancer, neurodegenerative diseases, and inflammation. It has also been investigated for its antimicrobial and antifungal properties. The unique structure of the compound allows for the modulation of various biological pathways, making it a versatile tool for scientific research.
Wirkmechanismus
The mechanism of action of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and neurodegenerative diseases. It has also been shown to modulate the activity of certain receptors involved in inflammation and pain management.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit neuroinflammation, and reduce oxidative stress. It has also been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in neurodegenerative diseases. The compound has been shown to have low toxicity and high selectivity for specific cellular targets, making it a promising tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one in lab experiments is its versatility. The compound can be used to modulate various biological pathways, making it a valuable tool for scientific research. It also has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. One direction is to further investigate its potential use in treating cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its antimicrobial and antifungal properties. Additionally, further studies can be conducted to fully understand the mechanism of action of the compound and its potential interactions with other cellular targets. The development of new synthesis methods and modifications to the compound's structure can also lead to the discovery of new applications and potential therapeutic uses.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a promising compound with various potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a versatile tool for scientific research. The compound has low toxicity and high selectivity for specific cellular targets, making it a safer alternative to other compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic uses.
Synthesemethoden
The synthesis of 2-(3-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves the reaction of 3-fluorobenzyl chloride with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with 1,2-dichloroethane and sodium methoxide to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-5-2-3-8-16(13)17-9-10-18(22)21(20-17)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSTAAZVBVGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2594883.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B2594884.png)


![8-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594888.png)



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2594897.png)
![3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2594899.png)

![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2594901.png)